![molecular formula C20H22F3N3O2 B2867744 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448065-11-9](/img/structure/B2867744.png)
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea-based kinase inhibitors. It is commonly known as PF-04971729, and it has been studied for its potential applications in cancer treatment.
Scientific Research Applications
Pharmacokinetics and Metabolism
One significant area of research involves understanding the metabolism and pharmacokinetics of compounds like "1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea" (TPPU), a potent inhibitor of soluble epoxide hydrolase (sEH). Research shows TPPU is metabolized via oxidation and amide hydrolysis without significant breakdown of the urea linkage. Metabolites M1–M4 were identified, with these metabolites confirmed in vivo in rats. Notably, TPPU and its metabolites are excreted mainly through urine and feces, with the metabolites showing potent inhibition of human sEH, albeit less than the parent compound. This research provides insights into the metabolic pathways and excretion mechanisms of TPPU, facilitating the translation of preclinical pharmacokinetics from rats to humans and supporting the clinical development of sEH inhibitors (De-bin Wan et al., 2019).
Biological Activity
Research into the biological activity of similar compounds has shown their effectiveness in various models. For example, "1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea" (TPPU) and related molecules have been demonstrated to significantly relieve the nociceptive response in a rodent model of diabetic neuropathy, offering a potential therapeutic strategy for pain management and other conditions like hypertension and neurodegeneration. Such compounds are found to exert their pharmacological effects by binding to specific targets like the sEH, indicating their potential for therapeutic applications in treating diseases associated with sEH activity (Nan Wu et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of related urea compounds have been extensively studied, aiming to optimize their structural features for improved biological activity. For instance, research on the synthesis of deuterium-labeled "1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea" (AR-A014418) highlights the importance of chemical modifications for analytical and pharmacokinetic studies. Such labeled compounds allow for precise measurement of drug absorption, distribution, and metabolism, aiding in the development of drugs with potent activities against various disorders, including cancer, nociceptive pain, and neurodegenerative diseases (D. Liang et al., 2020).
properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-28-18-10-12-26(13-11-18)17-8-6-16(7-9-17)25-19(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9,18H,10-13H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERSZNLCZYFWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.